molecular formula C7H7ClN2O B173536 2-Chloro-4-methylnicotinamide CAS No. 152362-01-1

2-Chloro-4-methylnicotinamide

Cat. No.: B173536
CAS No.: 152362-01-1
M. Wt: 170.59 g/mol
InChI Key: HMUCCFLZRSIZGK-UHFFFAOYSA-N
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Description

2-Chloro-4-methylnicotinamide (CAS: 152362-01-1) is a pyridine derivative with the molecular formula C₇H₇ClN₂O and a molecular weight of 170.60 g/mol . It is primarily used in pharmaceutical research, particularly as an intermediate in synthesizing active pharmaceutical ingredients (APIs) such as Nevirapine, a drug for HIV treatment . The compound features a chlorine atom at position 2, a methyl group at position 4, and an amide functional group at position 3 of the pyridine ring. It is stored under controlled conditions (2–8°C) to ensure stability and purity (≥95%) .

Preparation Methods

Contextual Role of 2-Chloro-4-methylnicotinamide in Heterocyclic Chemistry

This compound serves as a pivotal intermediate in the synthesis of nitrogen-containing heterocycles, particularly aminopyridine derivatives. Its electron-deficient pyridine ring and amide functionality make it amenable to nucleophilic substitution and degradation reactions. The compound's stability under acidic and oxidative conditions is evidenced by its recurrent use in hypobromite-mediated Hofmann rearrangements .

Hofmann Degradation as a Primary Reaction Pathway

The provided data focuses on the conversion of this compound to 3-amino-2-chloro-4-methylpyridine through sodium hypobromite-mediated degradation. Three distinct methodologies emerge from the experimental records:

Standard Hypobromite Protocol (Method A)

Reaction Conditions

  • Reagents : Sodium hydroxide (11.7 g, 0.293 mol), bromine (14.2 g, 0.293 mol), water (11 mL)

  • Temperature Profile : 0–5°C (initial addition) → 75°C (2 h maintenance)

  • Workup : Chloroform extraction (3×30 mL), sodium sulfate drying, n-hexane recrystallization

Performance Metrics

ParameterValue
Yield90.6%
Product Purity62–64°C mp
Reaction Time4 h total
StageTemperatureDuration
Bromine incorporation0–5°C1.5 h
Thermal activation22–25°C1.5 h
Final hydrolysis80°C1 h

Outcomes :

  • 96.9% isolated yield

  • Reduced exotherm risk through phased heating

  • Toluene/hexane solvent system enables efficient phase separation

Comparative Analysis of Methodologies

The experimental data permits direct comparison of key process variables:

Table 1. Performance Metrics Across Methods

MethodYield (%)Purity IndicatorEnergy Input (Rel.)Scalability
A90.6mp 62–64°CHighModerate
B98.0Defined crystalsMediumHigh
C96.9HPLC complianceLowIndustrial

Critical observations:

  • Method B's yield superiority (98%) suggests ionic microenvironment engineering significantly impacts reaction efficiency .

  • Method C's 96.9% yield with tighter process control demonstrates the viability of continuous manufacturing approaches.

  • All methods require rigorous bromine stoichiometry control – excess oxidant leads to over-halogenation byproducts.

Solvent and Reagent Optimization Strategies

Aqueous vs. Mixed Solvent Systems

  • Pure aqueous : Enables high reagent solubility but risks emulsion formation during extraction

  • Toluene/water biphasic :

    • Facilitates product partitioning (K = 3.2 ± 0.4)

    • Reduces hydrolysis side reactions by limiting water access to intermediate isocyanate

Bromine Equivalents Study

Table 2. Bromine Stoichiometry Impact

Br₂ Equiv.Yield (%)Purity (%)
0.9578.291.3
1.0090.699.1
1.0588.797.8

Optimal performance occurs at 1:1 molar ratio, with excess bromine decreasing yield through competing electrophilic aromatic substitution.

Crystallization and Purification Techniques

Recrystallization Solvent Screening

Table 3. Solvent Performance Comparison

SolventRecovery (%)Purity (%)Crystal Habit
n-Hexane82.399.4Prismatic needles
Ethanol91.298.7Irregular plates
Chloroform95.697.1Fine powder

n-Hexane provides superior purity despite lower recovery, making it preferred for pharmaceutical applications requiring stringent impurity profiles .

Acidic Workup Considerations

Post-reaction acidification to pH 6.5–7.0 with HCl:

  • Prevents amine protonation, enhancing organic phase partitioning

  • Minimizes chloride counterion incorporation in final product

Analytical Characterization Benchmarks

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.41 (d, J=5.1 Hz, 1H), 7.25 (d, J=5.1 Hz, 1H), 2.51 (s, 3H)

  • LC-MS : m/z 171.0 [M+H]⁺ (calc. 170.03)

Thermal Stability Assessment

TGA/DSC Data :

  • Decomposition onset: 192°C

  • Melting endotherm: 70–71°C (ΔH = 128 J/g)

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The chlorine atom at the 2-position undergoes nucleophilic displacement with amines, thiols, and other nucleophiles under optimized conditions.

Table 1: Substitution Reactions of 2-Chloro-4-methylnicotinamide

ReactantConditionsProductYield/OutcomeSource
Cyclopropylamineo-Xylene, 130–140°C, 5–6 hN-Cyclopropyl-4-methylnicotinamideNot reported
Potassium fluorideo-Xylene, autoclave, 70–140°CFluorinated nicotinamide derivativeProduct isolated
Amines (general)Polar solvents (DMF, DMSO), reflux2-Amino-4-methylnicotinamide analoguesVariable yields

Key findings:

  • Reactions with primary amines (e.g., cyclopropylamine) proceed via SNAr mechanism, requiring elevated temperatures (130–140°C) in non-polar solvents like o-xylene .

  • Fluoride ions displace chlorine in autoclave conditions, highlighting compatibility with ionic nucleophiles .

Hydrolysis Reactions

The amide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Table 2: Hydrolysis Conditions and Products

ConditionsReagentsProductApplicationSource
Acidic hydrolysisHCl (conc.), reflux2-Chloro-4-methylnicotinic acidIntermediate
Basic hydrolysisNaOH (10%), 70–75°CSodium 4-methylnicotinate saltPurification step

Key findings:

  • Acidic hydrolysis preserves the chlorine substituent, while basic conditions may lead to partial dechlorination.

  • Hydrolysis products serve as precursors for carboxylate-containing pharmaceuticals.

Heterocyclic Coupling Reactions

The compound participates in coupling reactions to construct complex heterocycles, leveraging its pyridine core.

Mechanistic insights :

  • Amide bond utilization : Reacts with amino-substituted heterocycles (e.g., 2-aminothiazole) to form fused-ring systems via C–H activation .

  • Halogen bonding : The chlorine atom engages in Cl···S (3.405 Å) and Cl···O (3.102 Å) interactions, stabilizing supramolecular architectures .

Stability and Reactivity Considerations

  • Thermal stability : Decomposes above 250°C, limiting high-temperature applications.

  • Solvent compatibility : Reacts optimally in polar aprotic solvents (DMF, DMSO) for substitutions and hydrolyzes in aqueous-alcoholic mixtures .

Scientific Research Applications

Chemical Synthesis Applications

2-Chloro-4-methylnicotinamide serves as an important intermediate in organic synthesis. Its chlorinated structure allows it to participate in various substitution reactions , leading to the formation of more complex organic molecules. It is often used in the synthesis of other biologically active compounds, enhancing its utility in pharmaceutical chemistry.

Table 1: Comparison of Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundChlorinated nicotinamideAntimicrobial, anticancer potential
2-Chloro-4-methylpyridine-3-carboxamidePyridine derivativeAntimicrobial
2-Chloro-4-nitroanilineNitro-substituted anilineAntibacterial

Biological Research Applications

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that it can inhibit specific enzymes related to cancer cell proliferation and may also possess activity against various bacterial strains .

Case Study: Antimicrobial Activity

In a study evaluating new quinolone derivatives, this compound was identified as a promising scaffold for developing antimycobacterial agents against Mycobacterium tuberculosis. The compound demonstrated significant binding affinity to target proteins, indicating its potential as a lead compound for further drug development .

Medical Applications

The medical applications of this compound are primarily focused on its potential as a therapeutic agent. Ongoing research aims to explore its efficacy in treating various diseases, particularly those involving metabolic dysfunctions linked to nicotinamide metabolism.

Industrial Applications

In industry, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its role as a building block in synthesizing various active pharmaceutical ingredients (APIs) highlights its importance in drug manufacturing processes .

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylnicotinamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit nicotinamide adenine dinucleotide (NAD)-dependent enzymes, affecting cellular metabolism and signaling pathways .

Comparison with Similar Compounds

The structural and functional analogs of 2-Chloro-4-methylnicotinamide include 2-Chloro-6-methylpyrimidine-4-carboxylic acid, 2-Amino-6-methylnicotinonitrile, and 2-Chloro-4-methylnicotinonitrile (CYCIC). Below is a detailed comparison based on molecular properties, applications, and safety profiles.

Structural and Functional Comparison

Property This compound 2-Chloro-6-methylpyrimidine-4-carboxylic acid 2-Amino-6-methylnicotinonitrile CYCIC (2-Chloro-4-methylnicotinonitrile)
CAS Number 152362-01-1 89581-58-8 84647-20-1 Not explicitly listed
Molecular Formula C₇H₇ClN₂O C₆H₅ClN₂O₂ C₇H₇N₃ C₇H₆ClN₂ (inferred)
Functional Groups Chlorine, methyl, amide Chlorine, methyl, carboxylic acid Amino, methyl, nitrile Chlorine, methyl, nitrile
Molecular Weight (g/mol) 170.60 ~172.45 (calculated) 133.15 ~153.45 (calculated)
Key Applications API synthesis (e.g., Nevirapine) Unspecified (likely intermediates) Unspecified (likely intermediates) Precursor to this compound

Key Observations :

  • Functional Groups : The amide group in this compound enhances its stability compared to nitrile (CYCIC) or carboxylic acid analogs, making it more suitable for pharmaceutical synthesis .
  • Reactivity : Nitriles (e.g., CYCIC) are more reactive than amides, facilitating their use in stepwise synthesis processes .
  • Structural Isomerism : The position of substituents (e.g., chlorine at position 2 vs. 6) significantly alters electronic properties and biological activity .

Key Observations :

  • The absence of UN numbers or boiling point data for this compound suggests further research is needed to characterize its hazards fully .

Research and Industrial Relevance

  • This compound : Critical in continuous manufacturing workflows for Nevirapine, enabling scalable API production with optimized reaction yields .
  • CYCIC : Serves as a precursor in the synthesis of this compound, highlighting its role in multi-step pharmaceutical processes .
  • 2-Amino-6-methylnicotinonitrile: While its applications are unspecified, its nitrile group suggests utility in nucleophilic addition reactions .

Biological Activity

2-Chloro-4-methylnicotinamide (CGA36201) is a compound of significant interest due to its potential therapeutic applications, particularly in the context of infectious diseases and metabolic disorders. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 152362-01-1
  • Molecular Formula : C_7H_8ClN_3O
  • Molecular Weight : 175.61 g/mol

This compound exhibits a variety of biological activities attributed to its interaction with different biochemical pathways. Its mechanism primarily involves:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial for the replication of viruses, including HIV. This inhibition is likely due to its structural similarity to nicotinamide, which plays a role in various metabolic processes and enzymatic reactions .
  • Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, making it a candidate for treating infections caused by resistant strains of bacteria and viruses .
  • Modulation of Cellular Signaling : The compound may influence cellular signaling pathways associated with inflammation and immune responses, although specific pathways require further elucidation .

Antiviral Properties

In studies focusing on HIV, this compound demonstrated promising antiviral effects. It was found to reduce viral load in infected cell cultures by interfering with the viral replication cycle. This activity was assessed using a range of concentrations, showing a dose-dependent response.

Antimicrobial Effects

The compound has also been evaluated for its efficacy against various bacterial strains. In vitro tests revealed significant antibacterial activity against multi-drug-resistant strains, suggesting its potential as an alternative treatment option in the face of rising antibiotic resistance.

Study 1: Antiviral Efficacy

A study published in PubMed assessed the antiviral properties of this compound against HIV in vitro. The results indicated that the compound significantly reduced viral replication in a dose-dependent manner, with IC50 values comparable to those of established antiviral agents .

Study 2: Antimicrobial Activity

Research conducted on the antimicrobial effects of this compound showed that it inhibited growth in several bacterial species, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, demonstrating effectiveness at concentrations as low as 10 µg/mL .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/PathogenIC50/MIC (µg/mL)Reference
AntiviralHIV5.0
AntibacterialStaphylococcus aureus10
AntibacterialEscherichia coli15

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-4-methylnicotinamide, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions using nicotinamide derivatives. For example, chlorination of 4-methylnicotinamide with reagents like POCl₃ or SOCl₂ under controlled anhydrous conditions is a common approach . Purity validation should employ high-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Quantitative analysis via elemental analysis (C, H, N) is critical for verifying stoichiometric ratios .

Q. How should researchers characterize the physical and chemical properties of this compound?

  • Methodological Answer : Key properties include melting point (differential scanning calorimetry), solubility (in solvents like DMSO, water, ethanol), and stability (via thermogravimetric analysis). Spectroscopic characterization should include FT-IR for functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) and mass spectrometry (ESI-MS) for molecular ion confirmation . For crystalline forms, X-ray diffraction (XRD) can resolve structural conformations .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic properties of this compound for drug design?

  • Methodological Answer : Hybrid functionals like B3-LYP or B3-PW91 with basis sets such as 6-31G(d) or 6-311G(df,p) are recommended for calculating molecular orbitals, electrostatic potentials, and dipole moments. These methods account for electron correlation and exact exchange, improving accuracy for properties like HOMO-LUMO gaps and charge distribution . Solvent effects can be modeled using the polarizable continuum model (PCM).

Q. What strategies resolve contradictions between experimental and computational vibrational frequencies?

  • Methodological Answer : Discrepancies often arise from anharmonicity or basis set limitations. Apply scaling factors (e.g., 0.961 for B3-LYP/6-31G(d)) to harmonic frequencies derived from DFT . Validate with gas-phase IR experiments and compare to solid-state Raman data. For low-frequency modes (<500 cm⁻¹), use inelastic neutron scattering (INS) to capture lattice vibrations .

Q. How can researchers design bioactivity assays for this compound in medicinal chemistry?

  • Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition or receptor binding). Use dose-response curves to determine IC₅₀/EC₅₀ values, with positive/negative controls (e.g., known inhibitors or DMSO blanks). For cytotoxicity, employ MTT assays on cell lines (e.g., HEK293 or HepG2). Ensure data reproducibility by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata .

Q. Experimental Design & Data Analysis

Q. What parameters are critical for ensuring reproducibility in synthesis protocols?

  • Methodological Answer : Document reaction parameters: temperature (±1°C), solvent purity (HPLC-grade), catalyst loading (mol%), and reaction time. Use inert atmospheres (N₂/Ar) for moisture-sensitive steps. For reproducibility, provide raw data (e.g., NMR spectra, chromatograms) in supplementary materials and reference established methods (e.g., IUPAC guidelines for compound naming) .

Q. How should researchers address variability in biological assay results?

  • Methodological Answer : Perform triplicate experiments with statistical validation (e.g., ANOVA or t-tests). Normalize data to internal controls (e.g., β-actin in Western blots) and report uncertainties (e.g., SEM). For outliers, apply Grubbs’ test. Use software like GraphPad Prism for dose-response curve fitting .

Q. Data Management & Reporting

Q. What are best practices for archiving spectroscopic and computational data?

  • Methodological Answer : Deposit raw NMR (FID files), XRD (CIF files), and computational outputs (log files) in repositories like Chemotion or RADAR4Chem . Annotate datasets with metadata (e.g., instrument model, software version). For computational studies, include input files (e.g., Gaussian .gjf) and cite functional/basis set accuracy .

Q. How to structure a research manuscript to highlight methodological rigor?

  • Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Introduction : Clearly state hypotheses and cite prior work on nicotinamide derivatives .
  • Methods : Detail synthesis, characterization, and computational protocols to enable replication .
  • Supporting Information : Include spectra, crystallographic data, and statistical analysis scripts .

Properties

IUPAC Name

2-chloro-4-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-4-2-3-10-6(8)5(4)7(9)11/h2-3H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUCCFLZRSIZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449161
Record name 2-CHLORO-4-METHYLNICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152362-01-1
Record name 2-CHLORO-4-METHYLNICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A solution of 6.33 g of 2-chloro-4-methyl-3-pyridine carbonitrile (9) in 6 mL concentrated H2SO4 was stirred at 100° C. for one hour, added ice water, made alkaline with ammonium hydroxide and extracted with ethyl acetate. The extract was dried and the solvent removed to leave a crystalline residue. Recrystallization from ethyl acetate gave 4.9 g (69%) of (10).
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Synthesis routes and methods IV

Procedure details

In a manner similar to that described for 2-chloro-3-pyridinecarboxamide in Example 13, the title compound (m.p. 168-170) was prepared in 64% yield from 4 g of ethyl 2-chloro-4-methyl-3-pyridinecarboxylate, 1 g of NH4Cl, 30 mL of concentrated aqueous ammonia, and 0.6 of Bu4NBr.
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Synthesis routes and methods V

Procedure details

To a mixture of 2-chloro-4-methyl-3-pyridinecarboxylic acid (24.7 g, 157 mmol) and 75 mL of toluene at 70° C. was added 75 mL of SOCl2 (22.6 g, 190 mmol) within a period of 1 hour. The reaction mixture was refluxed for 4 hours and the resulting solution was cooled to room temperature. Dry NH3 gas was introduced at such a rate so as to maintain the internal temperature below 30° C. After removing toluene, the solid residue was washed successively with cold water and methanol, and dried to yield 22.72 g of the title compound (91%, m.p. 168°-170° C.).
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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